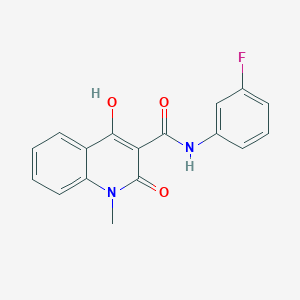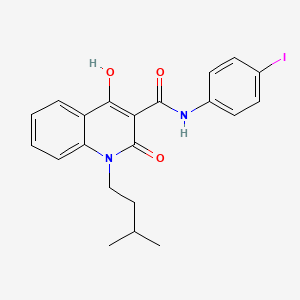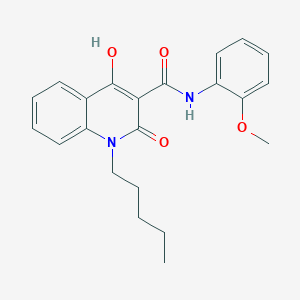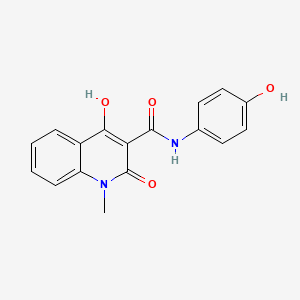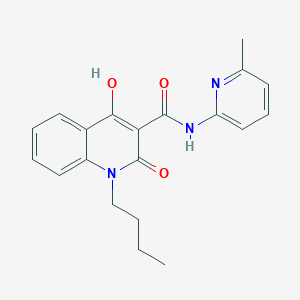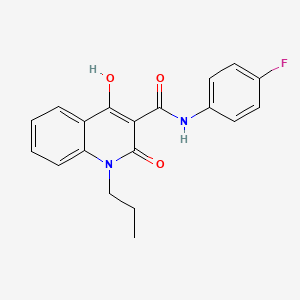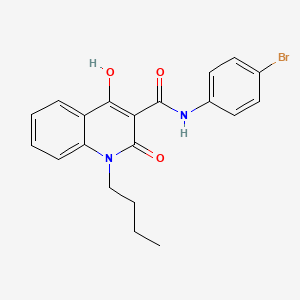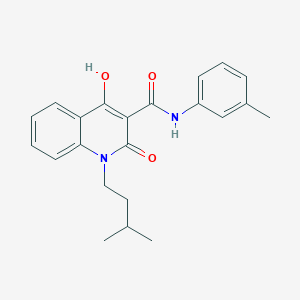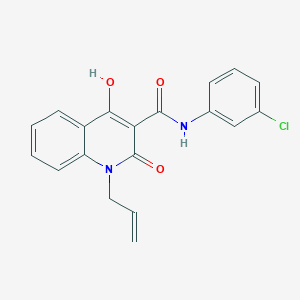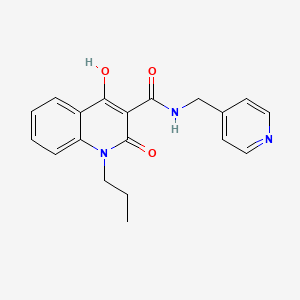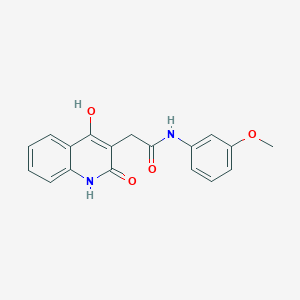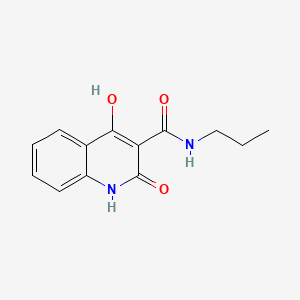![molecular formula C15H9N3O2S B5913473 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-3β inhibitor, owing to its ability to inhibit the activity of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a key role in regulating various cellular processes, including glucose metabolism, cell proliferation, apoptosis, and gene expression. In
作用机制
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one inhibits the activity of GSK-3β by binding to its ATP-binding site. This prevents the phosphorylation of downstream targets of GSK-3β, leading to a cascade of downstream effects. The inhibition of GSK-3β has been shown to have various effects on cellular processes, including the regulation of glucose metabolism, cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that GSK-3β inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation and differentiation. In vivo studies have shown that GSK-3β inhibition leads to the activation of insulin signaling pathways, which play a key role in glucose metabolism. Additionally, GSK-3β inhibition has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has several advantages for lab experiments. It is a highly specific inhibitor of GSK-3β, which allows for the study of the specific effects of GSK-3β inhibition. Additionally, it has been extensively studied in vitro and in vivo, which allows for the comparison of results across different studies. However, there are also limitations to the use of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments. It has been shown to have low solubility in water, which can lead to issues with drug delivery. Additionally, it has been shown to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one. One area of research is the study of its potential applications in the treatment of Alzheimer's disease. GSK-3β has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of GSK-3β has been shown to have therapeutic potential in animal models of the disease. Additionally, there is potential for the use of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in the treatment of diabetes and cancer. Further research is needed to determine the effectiveness of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in these diseases and to develop more effective drug delivery methods.
合成方法
The synthesis of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one is a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of 4-bromo-2-nitropyridine, which is then reacted with 2-thiophenecarboxylic acid to form 2-(4-bromopyridin-2-yl)thiophene-3-carboxylic acid. This compound is then reacted with 2-aminopyridine to form 4-(2-amino-4-pyridinyl)thieno[2,3-b]pyridine-2-carboxylic acid. The final step involves the reduction of the nitro group to form 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one.
科学研究应用
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of GSK-3β inhibition. GSK-3β plays a key role in various cellular processes, and its dysregulation has been implicated in various diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder. Inhibition of GSK-3β has been shown to have therapeutic potential in these diseases.
属性
IUPAC Name |
6-hydroxy-11-pyridin-4-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-11-7-12(20)18-13-9-1-2-10(8-3-5-16-6-4-8)17-15(9)21-14(11)13/h1-7H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGLYCUOKTTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(S2)C(=CC(=O)N3)O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Pyridyl)pyridino[2',3'-4,5]thiopheno[2,3-b]pyridine-2,4-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

